(S)-4-(sec-Butyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
NVVVQTNTLIAISI-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)C1=CC=C(C=C1)N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Advanced Applications of S 4 Sec Butyl Aniline and Its Derivatives
Role as Chiral Building Blocks in Complex Organic Synthesis
In the realm of organic chemistry, a chiral building block is a pre-made, enantiomerically pure molecule that can be incorporated into a larger synthetic scheme. (S)-4-(sec-Butyl)aniline serves this role adeptly, providing a foundational scaffold upon which chemists can build more complex structures while maintaining precise control over the three-dimensional arrangement of atoms, a critical factor for biological activity.
Precursors for Optically Active Fine Chemicals and Pharmaceuticals
This compound is an important precursor for the synthesis of a variety of optically active fine chemicals and pharmaceutical intermediates. The presence of the chiral sec-butyl group on the aniline (B41778) ring allows for the transfer of chirality to new, more complex molecules. The aniline functional group is a versatile starting point for numerous chemical transformations, including diazotization, acylation, and alkylation, which are fundamental reactions in the production of specialized chemicals.
For example, the amine group can be converted into a wide range of other functional groups or used as a handle to connect the chiral phenyl ring to other molecular fragments. This utility is crucial in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Stereoselective Construction of Biologically Relevant Molecules
The stereoselective synthesis of biologically active molecules is a paramount challenge in medicinal chemistry. Chiral amines like this compound are instrumental in meeting this challenge. A notable application is in asymmetric carbonylative coupling reactions, where an amine, an alkyl halide, and carbon monoxide are combined to form chiral amides. researchgate.net Recent advances have shown that combining photoredox and chiral nickel catalysis can effectively facilitate such reactions, which are otherwise difficult to control. researchgate.net
This methodology allows for the construction of α-chiral amides, a common structural motif in many drugs, with high enantioselectivity. researchgate.net For instance, this type of asymmetric synthesis provides a direct route to valuable pharmaceutical compounds. By using a chiral amine like this compound as the nucleophile, the chirality is directly incorporated into the final amide product. This strategy has been successfully applied to the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as (S)-Ibuprofen and (S)-Flurbiprofen, demonstrating the power of chiral anilines in creating enantiomerically pure, biologically relevant molecules. researchgate.net
Development of Functional Polymeric and Material Systems
The unique combination of chirality and electronic properties in this compound and its derivatives has led to their use in the creation of advanced polymers and materials for electronic and optical applications.
Optically Active Polyanilines for Chiroptical Devices
Polyaniline (PANI) is a well-known conducting polymer, but its applications are often limited by poor solubility. researchgate.net Introducing a substituent like a sec-butyl group improves solubility, and when a chiral monomer like this compound is used, the resulting polymer becomes intrinsically chiral. The polymerization of the pure (S)-enantiomer leads to the formation of an optically active polymer. These chiral polymers often adopt a helical conformation, with one helical sense (either right-handed or left-handed) being predominant, which gives the material strong chiroptical properties. researchgate.netmdpi.com
Research on the related monomer, (±)-2-sec-butylaniline, demonstrates that optically active nanofibers can be produced through enantioselective polymerization. researchgate.netmdpi.com When a racemic monomer is polymerized in the presence of a chiral dopant like (+)- or (-)-camphor (B167293) sulfonic acid (HCSA), the resulting polymer chains exhibit mirror-imaged circular dichroism (CD) spectra, confirming they are optically active enantiomers. researchgate.netmdpi.com This indicates that using an enantiomerically pure monomer such as this compound would likewise produce a polymer with predictable and strong chiroptical activity, making it a candidate for applications in chiral recognition, enantiomeric separations, and chiroptical devices. researchgate.net
| Polymerization Method | Monomer | Dopant/Condition | Resulting Polymer Property | Reference |
| Enantioselective Polymerization | (±)-2-sec-butylaniline | (+)-camphor sulfonic acid | Optically active nanofibers | researchgate.netmdpi.com |
| Enantioselective Polymerization | (±)-2-sec-butylaniline | (-)-camphor sulfonic acid | Optically active nanofibers (mirror CD spectrum) | researchgate.netmdpi.com |
| Chemical Oxidative Polymerization | (±)-2-sec-butylaniline | Ammonium (B1175870) peroxydisulfate (B1198043) / HCl | Chiral polymer for solar cell application | epfl.ch |
Triarylamine Derivatives in Organic Electronic Devices (e.g., OLEDs, Perovskite Solar Cells)
Triarylamines are a critical class of materials used as hole transport layers (HTLs) in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells, owing to their thermal stability and high hole mobility. frontiersin.orgnih.gov These molecules are commonly synthesized through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between an aniline derivative and aryl halides. researchgate.netnih.gov
This compound can serve as a key building block for chiral triarylamine-based HTLs. The introduction of the bulky, non-planar sec-butyl group can enhance the solubility of the resulting triarylamine and disrupt intermolecular packing, leading to the formation of stable amorphous films—a desirable property for device fabrication. frontiersin.org Furthermore, the incorporation of a chiral center can induce specific molecular arrangements, potentially influencing the electronic and chiroptical properties of the HTL. Research into chiral HTMs is an emerging field with the potential to create devices that can interact with circularly polarized light, opening doors for applications in 3D displays and spintronics.
| Derivative Class | Synthetic Route | Key Properties | Potential Application | Reference |
| Triarylamines | Buchwald-Hartwig or Ullmann Coupling | High hole mobility, thermal stability, good film-forming | Hole Transport Layers (HTLs) in OLEDs and Perovskite Solar Cells | researchgate.netfrontiersin.orgnih.gov |
| Chiral Triarylamines | From chiral anilines (e.g., this compound) | Induces specific molecular packing, chiroptical activity | Circularly polarized light-emitting devices, spintronics | N/A |
Crosslinking and Curing Agents in Polymer Science
Aniline and its derivatives are widely used as curing agents for epoxy resins. researchgate.netwikipedia.org The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the oxirane ring of the epoxy, leading to ring-opening and the formation of a durable, three-dimensional crosslinked network. wikipedia.org The properties of the final cured material are highly dependent on the structure of the amine curing agent. nih.gov
This compound can function as a specialized curing agent. The presence of the bulky sec-butyl group introduces significant steric hindrance around the amino group. wikipedia.orgnih.gov This steric bulk can influence the curing process in several ways:
Curing Kinetics: The reaction rate may be slower compared to less hindered anilines (like aniline itself) because the bulky group impedes the approach of the amine to the epoxy ring.
Network Structure: The steric hindrance can affect the final crosslink density and the architecture of the polymer network.
Final Properties: The incorporation of the hydrophobic and bulky alkyl group can enhance properties such as thermal stability, chemical resistance, and modify the mechanical characteristics (e.g., tensile strength and modulus) of the cured epoxy resin. nih.gov
The use of a chiral curing agent like this compound could also impart chirality to the bulk polymer, a novel approach for creating functional thermoset materials with unique optical properties.
Advanced Separation Sciences
The separation of chiral compounds and other complex mixtures is a critical task in analytical chemistry. This compound and its analogs serve as important models and components in the development of sophisticated separation systems.
Design and Application of Aniline-Bonded Stationary Phases in Chromatography
The covalent bonding of specific organic molecules to a solid support, such as silica (B1680970) gel, creates what is known as a bonded-phase chromatography stationary phase. hawach.com This technique offers enhanced stability and reproducibility compared to physically coated stationary phases. hawach.com Aniline and its derivatives have been successfully used to create such stationary phases for high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).
A notable example is the preparation of a 4-butylaniline-bonded silica gel. This material is synthesized through a two-step grafting method that involves a ring-opening reaction followed by synchronous hydrolysis. researchgate.net This process creates a uniform, stable monolayer of the aniline derivative on the silica surface. hawach.com
These aniline-bonded stationary phases have demonstrated unique selectivity. For instance, the 4-butylaniline-bonded silica gel has a high affinity for flavone (B191248) glycosides, allowing for their efficient extraction from complex matrices like traditional Chinese medicine preparations. researchgate.net In a comparative study, the extraction yields for naringin (B1676962) and hesperidin (B1673128) from a liquid formulation were above 90% using the 4-butylaniline (B89568) cartridge, whereas a standard octadecyl silica (C18) cartridge yielded less than 28%. researchgate.net This highlights the specialized applicability of such stationary phases.
The separation mechanism on these phases is multifaceted, involving a combination of interactions that contribute to their selectivity. researchgate.netmdpi.com This mixed-mode interaction capability allows for the successful separation of a wide range of analytes, from polar to non-polar compounds. mdpi.comresearchgate.net
Table 1: Comparative Extraction Yields of Flavone Glycosides
| Compound | Extraction Yield (4-butylaniline-bonded silica) | Extraction Yield (Octadecyl silica - C18) |
|---|---|---|
| Naringin | > 90% | < 28% |
| Hesperidin | > 90% | < 28% |
Data sourced from a study on the extraction of compounds from Simotang oral liquid. researchgate.net
Exploration of Adsorption Mechanisms (Hydrophobic, π-π, Hydrogen Bonding)
The retention and separation of compounds on aniline-bonded stationary phases are governed by a combination of intermolecular forces. The primary mechanisms include hydrophobic interactions, π-π interactions, and hydrogen bonding. researchgate.networdpress.com
Hydrophobic Interactions : The sec-butyl group of this compound and the butyl group in 4-butylaniline provide a non-polar, hydrophobic character to the stationary phase. researchgate.netresearchgate.net This is the dominant separation mechanism in reversed-phase chromatography, where less polar analytes are retained more strongly from a polar mobile phase. wordpress.com The length and structure of the alkyl group, such as butyl or octyl, influence the strength of this interaction. researchgate.net
π-π Interactions : The phenyl ring of the aniline moiety is an electron-rich π-system. wordpress.com This allows for π-π stacking interactions with other aromatic or conjugated analytes. These interactions are a result of the intermolecular overlapping of p-orbitals and are significant contributors to the separation of aromatic compounds. wordpress.comnih.gov Stationary phases containing phenyl groups can act as Lewis bases (electron-rich) and interact strongly with electron-poor aromatic analytes. wordpress.com
Hydrogen Bonding : The amine (-NH₂) group on the aniline ring can act as both a hydrogen bond donor (via the hydrogen atoms) and a hydrogen bond acceptor (via the nitrogen atom). rsc.orgnih.gov This allows for specific interactions with analytes that have complementary hydrogen bonding capabilities, such as hydroxyl or carbonyl groups. rsc.orgresearchgate.net The ability to form these directional bonds adds a layer of selectivity, particularly for polar compounds, and is a key feature in hydrophilic interaction liquid chromatography (HILIC). mdpi.com
Studies on the crystalline structure of aniline show that NH⋯π and NH⋯N hydrogen bonds are the strongest intermolecular interactions present. rsc.org The combination of these varied interaction types (hydrophobic, π-π, and hydrogen bonding) on a single stationary phase leads to a mixed-mode separation mechanism, providing unique selectivity that cannot be achieved with single-mechanism phases. researchgate.netmdpi.com
Chemical Derivatization for Enhanced Analytical Profiling
Chemical derivatization is a powerful strategy in analytical chemistry used to modify an analyte to improve its detection, enhance its stability, or alter its chromatographic properties. mdpi.comlibretexts.org For compounds like this compound, which possess a primary amine group, derivatization is a key technique for improving analysis by mass spectrometry and for applications in trace analysis and metabolomics. sigmaaldrich.comresearchgate.net
Strategies for Improved Mass Spectrometry Detection and Fragmentation
Mass spectrometry (MS) is a highly sensitive detection method, but the ionization efficiency and fragmentation behavior of analytes can vary significantly. Derivatization can address these challenges by introducing moieties that enhance ionization or direct fragmentation pathways. researchgate.netunpaywall.org
One effective strategy is the introduction of a permanently charged group or a group that is easily ionizable. unpaywall.org For primary amines like this compound, derivatizing agents that create a stable, charged derivative can significantly boost the signal intensity in electrospray ionization (ESI)-MS. For example, pyrylium (B1242799) salts can react with primary amines to form stable N-pyridinium derivatives, which act as excellent ionization enhancers, enabling detection at the attomole level. shimadzu-webapp.eu
Another strategy involves designing derivatizing agents that lead to specific and predictable fragmentation patterns in tandem mass spectrometry (MS/MS). This is crucial for the selective and reliable quantification of analytes in complex mixtures using techniques like multiple reaction monitoring (MRM). shimadzu-webapp.eu Aniline-based derivatizing agents have been designed to produce characteristic product ions upon fragmentation. nih.govresearchgate.net For instance, a tag can be designed to undergo anchimeric-assisted neutral loss, creating a highly specific and abundant product ion that is characteristic of the analyte, thereby improving the specificity of detection. nih.govresearchgate.net
Common derivatizing agents for amines that improve MS detection include:
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : Reacts with primary and secondary amines to add a fluorescent and UV-active group that also improves chromatographic retention. libretexts.orgresearchgate.net
Dansyl chloride : Another classic reagent that adds a fluorescent group, enhancing detection sensitivity.
Reagents introducing fixed positive charges : Such as those creating quaternary ammonium or pyridinium (B92312) salts, which dramatically increase ionization efficiency in positive-ion ESI-MS. shimadzu-webapp.eu
Table 2: Derivatization Strategies for Enhanced MS Detection of Amines
| Strategy | Mechanism | Example Reagent | Benefit |
|---|---|---|---|
| Charge Tagging | Introduction of a permanently charged group | Pyrylium Salts | Greatly enhanced ionization efficiency and sensitivity. shimadzu-webapp.eu |
| Fragmentation Directing | Introduction of a group that fragments in a specific, predictable way | Custom Aniline-based Tags | High specificity in MS/MS analysis (e.g., MRM). nih.govresearchgate.net |
| Improving Hydrophobicity | Addition of a non-polar group | FMOC-Cl | Improved retention in reversed-phase chromatography and enhanced ionization. libretexts.orgresearchgate.net |
Application in Targeted Metabolomics and Trace Analysis
Targeted metabolomics aims to quantify a specific group of known metabolites, which often exist at low concentrations in biological samples. chemrxiv.orgacs.org The analysis of amine-containing metabolites, such as amino acids and neurotransmitters, frequently requires derivatization to achieve the necessary sensitivity and chromatographic resolution. nih.govnih.gov
Derivatization of the amine group improves the retention of these often highly polar metabolites on reversed-phase HPLC columns and increases their detection sensitivity in MS. chemrxiv.orgnih.gov For example, using 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for amine derivatization, combined with other methods, improved the proportion of well-retained polar metabolites from 39% to 91% in a targeted analysis. chemrxiv.orgnih.gov This comprehensive approach enables the robust analysis of metabolic changes in biological samples, such as liver extracts. nih.gov Such methods are crucial for biomarker discovery and understanding disease mechanisms. acs.org
In environmental and industrial settings, the detection of trace levels of anilines is important due to their potential toxicity. thermofisher.comnih.gov Derivatization is often essential to achieve the low detection limits required. For example, a method for analyzing anilines in wastewater involved simultaneous derivatization with pentafluorobenzaldehyde (B1199891) (PFBAY) and extraction, allowing for detection limits in the range of 0.04 to 0.09 µg/L by GC-MS. nih.gov Similarly, methods for detecting aniline in soil and water have achieved quantification limits in the low ng/mL or mg/kg range, demonstrating the power of these analytical strategies for trace analysis. nih.govmdpi.com
Characterization Techniques for S 4 Sec Butyl Aniline and Its Chiral Derivatives
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are fundamental in determining the three-dimensional arrangement of atoms in chiral molecules and confirming their structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules, including amines like (S)-4-(sec-Butyl)aniline. researchgate.net This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct NMR spectra, allowing for their differentiation. acs.org For chiral primary amines, the use of CDAs such as Mosher's acid (MPA) or its analogues allows for the determination of absolute configuration based on the differences in chemical shifts (Δδ) of the protons near the stereocenter in the resulting amides. researchgate.net
For instance, the application of a single derivatization method can be used to assign the (S)-configuration of butyl-2-amine. researchgate.net In more complex systems, advanced NMR techniques, including two-dimensional experiments, can help in the complete assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for structural confirmation. ipb.pt The chemical shifts of protons and carbons are sensitive to their electronic environment, which is altered by the spatial arrangement of substituents in diastereomeric derivatives.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Substituted Anilines
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| NH₂ | 3.0 - 5.0 |
| Aromatic C-H | 6.5 - 8.0 |
| Aliphatic C-H (α to N) | 2.5 - 4.0 |
| Aliphatic C-H (other) | 0.8 - 2.0 |
Note: Values are approximate and can vary based on solvent and substitution.
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiroptical properties of chiral compounds. It measures the differential absorption of left and right circularly polarized light. acs.org For molecules like this compound and its derivatives, CD spectra can confirm the presence of chirality and provide information about the stereochemistry of the molecule and its aggregates. uow.edu.auacs.org
The synthesis of optically active polymers derived from chiral anilines, such as poly[2-(sec-butyl)aniline], demonstrates the utility of CD spectroscopy. acs.orgacs.org The observation of mirror-image CD spectra for polymers synthesized with enantiomeric dopants confirms the induction of a preferred helical structure in the polymer backbone. acs.orgescholarship.org The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the spatial arrangement of chromophores within the molecule. acs.org For example, studies on chiral polyanilines have shown that the CD spectrum can be influenced by factors such as the solvent and the presence of chiral dopants, which affect the polymer chain conformation. uow.edu.auacs.org
Table 2: Typical CD Spectral Features for Chiral Polyaniline Derivatives
| Spectral Region | Associated Transition | Significance |
|---|---|---|
| 300-400 nm | π-π* transition of the benzenoid rings | Can indicate the presence of chiral aggregation. |
| 400-500 nm | Polaron band transitions | Sensitive to the doping level and polymer conformation. |
| > 600 nm | Exciton coupling in helical structures | Strong bisignate signals are indicative of a preferred helical screw sense. researchgate.net |
Infrared (IR) spectroscopy is a fundamental technique used to confirm the structural integrity of molecules by identifying their functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine and aromatic moieties. nist.gov The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. msu.edu Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-N stretching in aromatic amines is found in the 1200-1350 cm⁻¹ range. msu.edu
In studies of substituted anilines and their derivatives, IR spectroscopy is used to confirm the presence of specific functional groups and to study intermolecular interactions like hydrogen bonding. publish.csiro.aursc.org For example, in the formation of polymers from aniline (B41778) derivatives, FT-IR spectra can confirm the successful polymerization and the presence of the dopant in the polymer matrix. acs.org The positions of these bands can be influenced by the electronic nature of substituents on the aniline ring. tandfonline.com
Table 3: Key IR Absorption Frequencies for 4-substituted Anilines
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Ring Stretch | 1500 - 1600 |
| C-N Stretch (Aromatic) | 1200 - 1350 |
| Out-of-plane C-H Bend | 750 - 900 |
Source: General IR spectroscopy correlation tables. msu.edu
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 149.23 g/mol . nist.govchemeo.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.
Common fragmentation pathways for alkyl-substituted anilines include benzylic cleavage, where the alkyl chain breaks at the carbon atom attached to the aromatic ring. Another typical fragmentation is the loss of an alkyl radical to form a stable ion. wikipedia.org For 4-sec-butylaniline (B1345595), a prominent fragmentation would be the loss of a C₂H₅ radical to form an ion at m/z 120, or the loss of a CH₃ radical to form an ion at m/z 134. The study of fragmentation patterns of related aniline derivatives helps in understanding the gas-phase ion chemistry of these molecules. core.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental formula. mdpi.com
Table 4: Predicted Key Fragmentation Ions for 4-sec-Butylaniline
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |
| 134 | [C₉H₁₂N]⁺ | Loss of CH₃ radical |
| 120 | [C₈H₁₀N]⁺ | Loss of C₂H₅ radical (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Based on general fragmentation rules for alkylbenzenes and anilines. wikipedia.org
Microscopic Techniques for Material Morphology (e.g., Scanning Electron Microscopy)
Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are employed to investigate the surface topography and morphology of materials derived from this compound, especially in polymeric forms. SEM provides high-resolution images of the material's surface, revealing details about its structure, such as whether it is fibrous, spherical, or amorphous. researchgate.net
For instance, in the enantioselective polymerization of 2-(sec-butyl)aniline, SEM images have been used to show the formation of uniform nanofibrillar morphologies. acs.orgacs.org The morphology of such polymers can be influenced by reaction conditions, such as the type of dopant used and the method of agitation. acs.org In some cases, different morphologies like microspheres or amorphous structures can be obtained. acs.org The study of the morphology of chiral polymers is important as it can impact their properties and potential applications, for example, in the development of chiral sensors or separation materials. researchgate.net The use of modulators like aniline has also been shown to control the crystal morphology of other materials. chemrxiv.org
Computational and Theoretical Studies on S 4 Sec Butyl Aniline Systems
Density Functional Theory (DFT) Calculations in Reaction Mechanism Studies
Density Functional Theory (DFT) has become a preferred method for the computational investigation of reaction mechanisms in organometallic chemistry and homogeneous catalysis. acs.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems involving (S)-4-(sec-butyl)aniline. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying key intermediates and transition states, and rationalizing experimental observations. acs.orgwhiterose.ac.uk
Energetic Profiling of Intermediates and Transition States
A critical application of DFT is the energetic profiling of reaction pathways. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For instance, in a proposed reaction involving an aniline (B41778) derivative, DFT calculations can determine the free energy barriers for different potential steps. nih.gov The energetic span model, which can be derived from these DFT energy profiles, allows for the straightforward evaluation of turnover frequencies (TOF) in catalytic cycles. researchgate.net
Mechanistic investigations combining experimental work with DFT calculations have been successfully employed to understand complex multi-component reactions. nih.gov For example, in a four-component reaction, DFT was used to explore the catalytic cycle, including the formation of intermediates like iminium ions and the subsequent nucleophilic attack. nih.gov The calculated free energies of transition states can explain the observed stereoselectivity. A lower free energy for one transition state over others indicates a preferred reaction pathway, consistent with the experimentally determined enantiomeric excess and diastereomeric ratio. nih.gov These calculations often highlight the crucial role of non-covalent interactions, such as C-H···π and C-H···O interactions, in controlling the stereochemical outcome. nih.gov
The table below illustrates a hypothetical energetic profile for a reaction involving an aniline derivative, showcasing the type of data generated from DFT calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| INT-1 | Intermediate 1 | +5.2 |
| TS-1 | Transition State 1 | +15.8 |
| INT-2 | Intermediate 2 | -2.1 |
| TS-2 (pro-S) | Transition State leading to S-product | +12.3 |
| TS-2 (pro-R) | Transition State leading to R-product | +14.7 |
| Product (S) | S-enantiomer | -10.5 |
| Product (R) | R-enantiomer | -10.3 |
This is a hypothetical data table for illustrative purposes.
Prediction of Spectroscopic Parameters and Molecular Properties
DFT calculations are also a powerful tool for predicting various spectroscopic parameters and molecular properties. By employing methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate NMR chemical shifts (¹H and ¹³C) and compare them with experimental data for structural verification. researchgate.netcsic.es Furthermore, time-dependent DFT (TD-DFT) can be used to compute electronic properties such as excitation energies and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
Other molecular properties that can be investigated using DFT include:
Thermodynamic parameters: Heat capacity, entropy, and enthalpy can be calculated at different temperatures. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis: This method helps in understanding electronic transitions within the molecule. researchgate.netcsic.es
Vibrational frequencies: Theoretical IR spectra can be generated and compared with experimental spectra to aid in structural elucidation. csic.es
The table below provides examples of molecular properties of 4-sec-butylaniline (B1345595) that can be calculated using computational methods. chemeo.com
| Property | Value | Unit | Method |
| Standard Gibbs free energy of formation | 200.11 | kJ/mol | Joback Method |
| Enthalpy of formation | 3.84 | kJ/mol | Joback Method |
| Enthalpy of fusion | 16.98 | kJ/mol | Joback Method |
| Enthalpy of vaporization | 51.05 | kJ/mol | Joback Method |
| Octanol/Water partition coefficient (logP) | 2.782 | Crippen Method | |
| Critical Pressure | 3096.73 | kPa | Joback Method |
| Normal Boiling Point | 531.95 | K | Joback Method |
Molecular Modeling and Simulations in Chiral Systems
Molecular modeling and simulations are essential for understanding the behavior of chiral molecules like this compound in various environments. These techniques provide a dynamic picture of molecular interactions and conformational preferences that govern the macroscopic properties of chiral systems.
Dynamics of Chiral Molecules in Different Phases
In chiral liquid crystal systems, the introduction of a chiral molecule can induce a helical superstructure, such as in the cholesteric phase. mdpi.com The dynamics within these phases are complex, with contributions from both individual molecular motions and collective motions. researchgate.net The study of these dynamics is crucial for understanding the properties and potential applications of such materials. The interaction of chiral dopants with a liquid crystalline matrix can be investigated to understand how the molecular structure of the dopant influences the properties of the mesophase. researchgate.net
Advanced Computational Methods for Stereoselectivity Prediction and Catalyst Design
The prediction of stereoselectivity is a major goal of computational chemistry in the field of asymmetric synthesis. Advanced computational methods are increasingly being used not only to rationalize the outcome of stereoselective reactions but also to predict the best catalyst for a desired transformation.
The development of enantioselective syntheses often relies on the design of effective chiral catalysts. Computational modeling plays a crucial role in this process by providing insights into catalyst-substrate interactions. For example, in the synthesis of chiral 4-(sec-alkyl)anilines, a tandem strategy involving the generation of a reactive aza-p-quinone methide intermediate followed by a copper(I)-catalyzed addition of a Grignard reagent was developed. acs.org While an achiral ligand afforded the racemic product in good yield, the use of a chiral ferrocenyl diphosphine ligand led to the formation of the chiral aniline derivative with significant enantiomeric excess. acs.org Computational studies can help in understanding why certain chiral ligands are more effective than others by modeling the transition states of the enantioselective step.
Furthermore, computational approaches are being developed to design catalysts from the ground up. researchgate.net This involves identifying the key interactions required for high stereoselectivity and then designing a ligand scaffold that can provide these interactions. For instance, in transition metal catalysis, ionic interactions can be a powerful design tool for controlling selectivity. acs.org Computational studies can model the interactions between a charged metal complex and a chiral counterion to predict the most stable ion pairs and rationalize the observed enantioselectivity. acs.org The exploration of chirality is also vital in drug discovery, where computational methods can help in designing kinase inhibitors that exploit the three-dimensional nature of the enzyme's active site to improve selectivity and pharmacokinetic profiles. nih.gov
Q & A
Q. What are the optimal synthetic routes for (S)-4-(sec-Butyl)aniline, and how do reaction parameters influence enantiomeric purity?
- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. For example, palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) can enhance enantioselectivity . Reaction parameters such as temperature, solvent polarity, and catalyst loading must be systematically optimized. A fractional factorial design can identify critical factors affecting yield and enantiomeric excess (ee). For chiral resolution, high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is recommended .
- Example Table :
| Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd/BINAP | Toluene | 80 | 92 | 75 |
| Pd/Josiphos | DMF | 100 | 85 | 68 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and chiral integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the sec-butyl substitution pattern and aromatic proton environments. For stereochemical analysis, NOESY correlations between the sec-butyl protons and the aniline NH group verify spatial proximity .
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers and quantify ee .
- Infrared (IR) Spectroscopy : The NH stretching bands (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm the aniline moiety .
Advanced Research Questions
Q. How does the sec-butyl substituent in this compound influence its reactivity in polymer formation compared to other aniline derivatives?
- Methodological Answer : The steric bulk of the sec-butyl group reduces polymerization rates but enhances thermal stability in polyaniline derivatives. Comparative studies with unsubstituted aniline show slower oxidative polymerization kinetics due to hindered monomer alignment . To study this:
Conduct electrochemical polymerization in acidic media (e.g., 1M HCl) with ammonium persulfate as the oxidant.
Monitor conductivity and morphology via scanning electron microscopy (SEM).
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency often arise from solvent effects or ligand decomposition. To address this:
Perform kinetic studies under inert atmospheres to exclude oxygen-mediated ligand oxidation.
Use density functional theory (DFT) calculations to model transition states and identify steric/electronic barriers .
- Example Workflow :
- Compare turnover numbers (TON) in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Analyze ligand stability via mass spectrometry after prolonged reactions.
Q. How can computational modeling predict the stereoelectronic effects of the sec-butyl group in this compound on its supramolecular interactions?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations can model interactions with biological targets or supramolecular hosts (e.g., cyclodextrins).
Use Gaussian 16 for geometry optimization at the B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Case Study : The sec-butyl group’s hydrophobicity enhances binding affinity to β-cyclodextrin cavities, as shown by MD simulations .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the oxidative stability of this compound-derived polymers?
- Methodological Answer : Variations in doping levels and counterion selection (e.g., camphorsulfonic acid vs. HCl) significantly alter stability. To reconcile discrepancies:
Conduct thermogravimetric analysis (TGA) under nitrogen to compare degradation profiles.
Measure conductivity retention after 100 hours at 150°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
